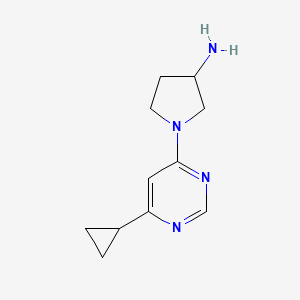

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEASNTJDFGCRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)N3CCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidin-3-amine Core Preparation

The pyrrolidin-3-amine fragment is a key structural element. According to Canadian patent CA2258166A1, optically active 3-amino-pyrrolidine derivatives can be prepared efficiently using chiral educts, avoiding racemate resolution and reducing synthetic steps. The process involves:

- Conversion of optically active butyl-1,2,4-trimesylate with a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 0–70°C, preferably 50–60°C, yielding the corresponding optically active pyrrolidine derivative.

- Amino group protection exchange using allyl haloformate in an inert solvent (heptane) at 0–100°C, preferably 30–70°C.

- Introduction of the amino group under pressure (30–200 bar, preferably 50–80 bar) and elevated temperature (20–200°C, preferably 100–150°C) in solvents such as THF or dimethoxyethane.

This method yields high optical and chemical purity of 3-amino-pyrrolidine derivatives, which can be functionalized further to attach the pyrimidine moiety.

Pyrimidine Ring Functionalization

The pyrimidine ring bearing the cyclopropyl substituent at the 6-position is typically synthesized or modified through well-established heterocyclic chemistry methods. While direct literature on 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine synthesis is limited, analogs such as 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)pyrrolidin-3-amine have been synthesized via:

- One-pot synthesis approaches involving cyclopropyl-substituted pyrimidine precursors.

- Coupling reactions between pyrimidinyl halides and pyrrolidin-3-amine derivatives under nucleophilic substitution conditions.

These methods leverage the nucleophilicity of the pyrrolidin-3-amine nitrogen to displace suitable leaving groups (e.g., halides) on the pyrimidine ring.

Representative Synthetic Route for 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

| Step | Reactants & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 6-cyclopropyl-4-halopyrimidine | Cyclopropylation of pyrimidine ring followed by halogenation at the 4-position | Pyrimidine intermediate with leaving group for substitution |

| 2 | Nucleophilic substitution with pyrrolidin-3-amine | Reaction in polar aprotic solvent (e.g., DMF, THF) at elevated temperature (50–100°C) | Formation of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine |

| 3 | Purification | Chromatography or recrystallization | Pure target compound |

Reaction Conditions and Yields

- Solvents: Tetrahydrofuran (THF), dimethoxyethane (DME), or dimethylformamide (DMF) are preferred for nucleophilic substitution reactions due to their polarity and ability to dissolve both reactants.

- Temperature: Moderate to elevated temperatures (50–150°C) optimize reaction rates.

- Pressure: Some steps, especially those involving protected amines, may require elevated pressure (up to 200 bar) for efficient conversion.

- Yields: The patent literature reports high chemical and optical yields (often >80%) for pyrrolidin-3-amine derivatives prepared by these methods.

Notes on Optical Activity and Protecting Groups

- Use of chiral starting materials (e.g., chiral butyl-trimesylate) allows synthesis of optically active pyrrolidin-3-amine derivatives, which is crucial for biological activity.

- Protecting groups such as benzyl and allyloxycarbonyl are employed to control reactivity during multi-step synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Pyrrolidin-3-amine source | Chiral butyl-1,2,4-trimesylate derivative |

| Amino protection groups | Benzyl, allyloxycarbonyl |

| Solvents | THF, DME, DMF, heptane |

| Temperature range | 0–150°C (varies by step) |

| Pressure | Atmospheric to 200 bar (for amination steps) |

| Reaction time | Several hours to overnight |

| Yield | Typically >80% for key intermediates |

| Optical purity | High, via chiral educts |

Research Findings and Considerations

- The synthetic approach emphasizes reduction of steps and avoidance of racemic mixtures, improving efficiency and cost-effectiveness.

- The use of high-pressure amination facilitates introduction of amino groups without racemization.

- The cyclopropyl substituent on the pyrimidine ring is stable under these reaction conditions, allowing selective functionalization.

- The methods are adaptable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.

Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases under controlled temperature and pressure conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine (CAS No: 1557135-93-9) is a versatile small molecule scaffold that has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.

Medicinal Chemistry

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine is primarily explored for its role as a building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Targets:

- Kinase Inhibitors : The compound has shown promise as a scaffold for developing inhibitors targeting various kinases involved in cancer and other diseases.

- Neuropharmacology : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to evaluate how modifications to the pyrrolidine and pyrimidine moieties affect biological activity. These studies are crucial for optimizing the efficacy and selectivity of compounds derived from this scaffold.

Case Study 1: Kinase Inhibition

Research has indicated that derivatives of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine can inhibit specific kinases associated with tumor growth. For example, a synthesized derivative demonstrated a significant reduction in cell proliferation in vitro when tested against breast cancer cell lines.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in animal models of neurodegeneration. Results showed that treatment with the compound improved cognitive function and reduced markers of neuronal damage.

Synthesis and Derivatives

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine involves multi-step reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance pharmacological properties, including:

- Modifications on the cyclopropyl group.

- Alterations to the amino group to improve solubility and bioavailability.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Chlorine: Increases electrophilicity and reactivity, which may enhance binding but raise toxicity risks . Methyl: Offers minimal steric hindrance and moderate lipophilicity, favoring passive membrane permeability .

Amine Ring System :

- Pyrrolidine (5-membered) : Provides conformational flexibility, enabling adaptation to enzyme active sites. Pyrrolidine derivatives are frequently associated with oral bioavailability and drug-likeness .

- Piperidine (6-membered) : Larger ring size may reduce binding affinity in sterically constrained targets but improve solubility .

Biological Activity :

- Pyrrolidine derivatives with halogen or nitro substituents exhibit antibacterial activity, though nitro groups (e.g., in ’s compound) are linked to higher toxicity .

- Molecular docking studies suggest pyrrolidine-based compounds optimize interactions with bacterial enzymes, supporting their development as antimicrobial agents .

Pharmacokinetic Predictions

- Rule of Five Compliance : Pyrrolidine derivatives with cyclopropyl substituents (e.g., inferred target compound) are more likely to comply with Lipinski’s rules than nitro- or chloro-substituted analogs, suggesting favorable oral absorption .

Biological Activity

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine, with the CAS number 1557135-93-9, is a small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a pyrimidine ring and a pyrrolidine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and neurodegenerative diseases.

Biological Activity Overview

The biological activity of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine has been investigated in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine has been shown to interact with several biological pathways:

- Inhibition of Kinases : This compound has demonstrated inhibitory effects on certain kinases involved in cell signaling pathways, which are critical in cancer progression and treatment resistance .

- Impact on DNA Repair Mechanisms : It may influence DNA damage response (DDR) pathways, potentially enhancing the efficacy of existing cancer therapies by inhibiting repair mechanisms that allow cancer cells to survive .

Study 1: Anticancer Activity

A recent study evaluated the compound's effects on cancer cell lines. The results indicated that 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine:

- Induced apoptosis in various cancer cell lines.

- Enhanced the cytotoxic effects of established chemotherapeutic agents when used in combination therapy.

Study 2: Neuroprotective Effects

Research exploring neuroprotective properties revealed that this compound may:

- Reduce oxidative stress markers in neuronal cells.

- Improve cellular survival rates in models of neurodegeneration, suggesting potential applications in treating conditions like ALS .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine?

Methodological Answer: A representative synthesis involves coupling a pyrimidine precursor (e.g., 6-cyclopropylpyrimidin-4-yl derivative) with a pyrrolidin-3-amine scaffold. Key steps include:

- Reaction Conditions : Use copper(I) bromide (0.1–0.2 eq) as a catalyst, cesium carbonate (3–4 eq) as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35–40°C for 48 hours .

- Purification : Chromatography with gradients of ethyl acetate/hexane (0–100%) yields the product.

- Yield Optimization : Lower yields (~17%) in initial trials suggest further optimization via ligand screening or solvent polarity adjustments .

Q. What characterization techniques confirm the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare and NMR shifts with analogous compounds (e.g., 1-cyclopropylpyrrolidin-3-amine derivatives). For example, cyclopropyl protons typically appear as multiplet signals between δ 0.5–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 215 [M+H]+ for related compounds) .

- Melting Point Analysis : Consistency with literature values (e.g., 104–107°C for structurally similar amines) confirms purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety glasses, and a face shield to avoid skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile byproducts (e.g., hydrogen bromide gas) .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational methods improve reaction design and yield optimization?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclopropane ring formation). This reduces trial-and-error experimentation .

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method predict optimal intermediates and pathways, narrowing experimental conditions .

- Feedback Loops : Integrate experimental NMR/HRMS data with computational models to refine mechanistic hypotheses .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 1-cyclopropylpyrrolidin-3-amine derivatives) to identify solvent- or concentration-dependent shifts .

- Dynamic NMR Studies : Probe temperature-dependent splitting of cyclopropyl proton signals to confirm conformational rigidity .

- Stereochemical Analysis : Use chiral chromatography or X-ray crystallography to resolve enantiomeric discrepancies in pyrrolidine ring substitution .

Q. How to design experiments for optimizing reaction yield and selectivity?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 2 factorial design can identify interactions between copper catalyst, base strength, and reaction time .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables to pinpoint optimal conditions (e.g., 40°C, 24 hours, 0.15 eq CuBr) .

- Scale-Up Considerations : Monitor exothermicity and mixing efficiency during batch transitions to prevent side reactions .

Q. What mechanistic insights explain cyclopropane ring stability during synthesis?

Methodological Answer:

- Ring Strain Analysis : Cyclopropane’s 60° bond angles increase strain but stabilize via hyperconjugation with pyrimidine’s π-system. DFT calculations show delocalization reduces ring-opening tendencies .

- Catalytic Pathways : Copper(I) catalysts facilitate Ullmann-type coupling, where cyclopropane acts as a directing group for regioselective amination .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., ring-opened dienes) and adjust reaction kinetics to suppress decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.